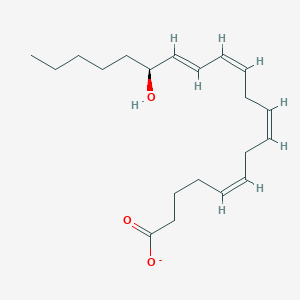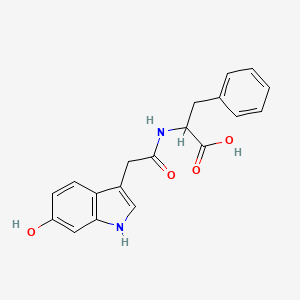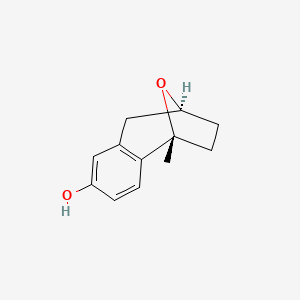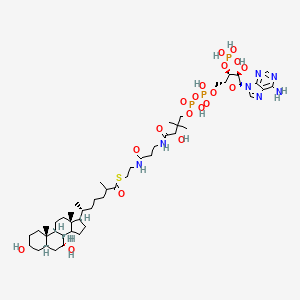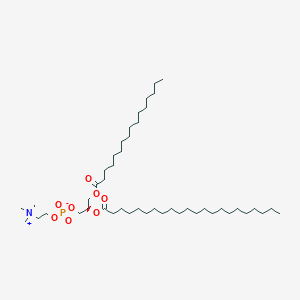
1-Hexadecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hexadecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:0 in which the acyl groups specified at positions 1 and 2 are hexadecanoyl and docosanoyl respectively. It derives from a hexadecanoic acid and a docosanoic acid.
Aplicaciones Científicas De Investigación
Physical and Chemical Properties
- Critical Micellar Concentration and Analytical Techniques : The critical micellar concentration of 1-Hexadecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine and its analogs has been determined. This understanding is crucial for assessing their behavior in biological systems, as they are likely to be present as monomolecular species at concentrations used in biological studies (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Synthesis and Applications in Study of Biological Properties
- Arsenic-Containing Phosphatidylcholines : A synthetic process has been developed for arsenic-containing phosphatidylcholines, including 1-O-hexadecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine, facilitating studies into their biological and toxicological properties in food sources like herring caviar (Guttenberger, Glabonjat, Tassoti, & Francesconi, 2017).
Membrane Biophysics and Lipid Mixtures
- Phase Behavior in Lipid Mixtures : Research on lipid mixtures containing this compound has contributed to understanding the phase behavior and properties of lipid bilayers and monolayers, which is significant for cellular membrane studies (Dumaual, Jenski, & Stillwell, 2000).
Novel Synthesis and Characterization
- Synthesis of Unusual Phospholipids : The synthesis and characterization of unique phospholipid molecular species, including this compound, provide insights into their structural properties and potential applications (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).
Fluorescent Probes in Studying Lipid Bilayers
- Mixing Properties of Phosphatidylcholine/Phosphatidylethanolamine Bilayers : The use of fluorescent probes in the study of mixing properties of lipid bilayers containing this compound has provided insights into lipid domain formation and lateral mobility (Ahn & Yun, 1999).
Comparative Studies of Lipid Bilayers
- Comparison of Phosphatidylcholines in Bilayers : Comparative studies of lipid bilayers incorporating this compound have shed light on the unique properties imparted by different fatty acids in the lipid structure (Zerouga, Jenski, & Stillwell, 1995).
Membrane Elastic Stress and Function
- Impact on Membrane Elastic Stress and Protein Function : Research on the structure of lipid bilayers containing this compound has implications for understanding membrane elastic stress and its effects on integral receptor proteins like rhodopsin (Mihailescu & Gawrisch, 2006).
Lipid Chain Dynamics and Membrane Properties
- Influence on Membrane Dimensions and Hydration : Studies on the effects of unsaturated lipid chains, including those in this compound, on membrane dimensions, molecular order, and hydration provide valuable insights into the biophysical properties of cell membranes (Binder & Gawrisch, 2001).
Enzymatic Synthesis and Biological Activity
- Enzymatic Synthesis and Hypotensive Properties : The enzymatic synthesis of compounds related to this compound has been studied, highlighting their potential biological importance and hypotensive properties (Wykle, Malone, & Snyder, 1980).
Drug Delivery Systems
- Synthesis for Drug Delivery Applications : The synthesis of phosphatidylcholine compounds containing this compound for use in drug delivery systems demonstrates the potential pharmaceutical applications of these lipids (Zerouga, Stillwell, & Jenski, 2002).
Propiedades
Fórmula molecular |
C46H92NO8P |
|---|---|
Peso molecular |
818.2 g/mol |
Nombre IUPAC |
[(2R)-2-docosanoyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 |
Clave InChI |
GHBAFISLPNCOEP-USYZEHPZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



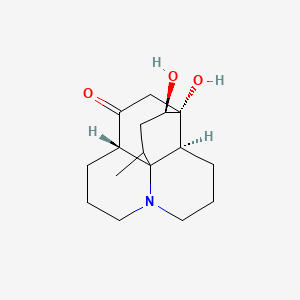
![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A(2-)](/img/structure/B1263063.png)

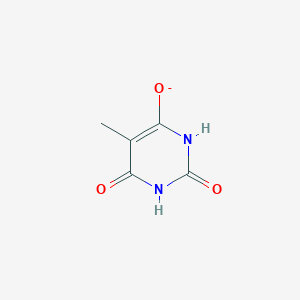
![1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine](/img/structure/B1263068.png)
![TG(16:0/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263071.png)
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)
